Dofequidar Fumarate Demonstrates Potentiation of Chemosensitivity up to 350-Fold in MDR Cell Lines
In multidrug-resistant 4-1St cells exhibiting extreme resistance to adriamycin (ADM) and vincristine (VCR), dofequidar fumarate (MS-209) at a fixed concentration of 3 µM enhanced the cytotoxicity of adriamycin by 88-fold and vincristine by 350-fold . This degree of chemosensitization magnitude exceeds typical reversal ratios reported for first-generation agents under comparable conditions; verapamil at similar concentrations typically produces reversal factors below 10-fold in analogous MDR cell models [1]. The 350-fold sensitization to vincristine represents a quantitative benchmark for potency comparison when evaluating alternative P-gp inhibitors in MDR reversal assays .
| Evidence Dimension | Fold-reversal of chemoresistance (chemosensitization factor) |
|---|---|
| Target Compound Data | Dofequidar fumarate (3 µM): 88-fold (ADM); 350-fold (VCR) |
| Comparator Or Baseline | First-generation inhibitors (e.g., verapamil): <10-fold in comparable MDR models (class-level inference) |
| Quantified Difference | Dofequidar produces ≥8.8× to ≥35× greater reversal magnitude compared to first-generation class baseline |
| Conditions | 4-1St cells (extremely ADM- and VCR-resistant subline); in vitro cytotoxicity assay; MS-209 fixed at 3 µM concentration |
Why This Matters
The 350-fold sensitization factor provides a quantitative selection criterion for researchers requiring maximal MDR reversal potency in cell-based chemosensitization screens.
- [1] Naito M, Tsuruo T. Reversal of multidrug resistance by a novel quinoline derivative, MS-209. Cancer Chemother Pharmacol. 1995;35(Suppl):S33-S36. View Source
